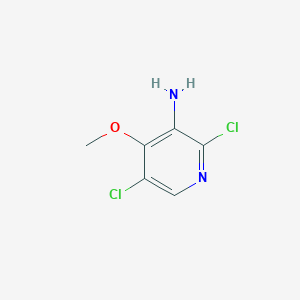

2,5-dichloro-4-methoxypyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2,5-dichloro-4-methoxypyridin-3-amine” can be inferred from its name. It’s a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom) with methoxy (-OCH3) and amine (-NH2) functional groups at the 4th and 3rd positions respectively, and two chlorine atoms at the 2nd and 5th positions .Applications De Recherche Scientifique

Antimalarial Activity Exploration

A study by Barlin & Tan (1984) and Barlin & Tan (1985) explored the potential of N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate and related to 2,5-dichloro-4-methoxypyridin-3-amine, in antimalarial applications. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening.

Chemical Synthesis and Stability

The synthesis and stability of compounds related to this compound have been the focus of several studies. For instance, Ji, Li, & Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. Additionally, Saggiomo & Lüning (2008) investigated the remarkable stability of imino macrocycles in water, including those generated from 4-methoxypyridine-2,6-dicarbaldehyde, a related compound.

Tautomerisation and Structural Features

The tautomerisation and structural features of acridin-9-amines substituted at the exocyclic nitrogen atom, closely related to this compound, have been studied by Wróblewska et al. (2006). This research provides insights into the relations between tautomeric equilibria and the properties of substituents or features of the medium.

Synthesis of Derivatives

Electropolymerization and Optical Activity

The electropolymerization of 2-methoxyaniline-5-sulfonic acid, a compound structurally similar to this compound, was investigated by Strounina, Kane-Maguire, & Wallace (1999) for the production of optically active sulfonated polyanilines.

Safety and Hazards

Based on the information for related compounds, “2,5-dichloro-4-methoxypyridin-3-amine” may present some hazards. For instance, “4-Chloro-5-methoxypyridin-3-amine” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . Always handle such compounds with appropriate safety measures.

Propriétés

IUPAC Name |

2,5-dichloro-4-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPZKWSMYMBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)